molecular formula C21H22N4O B4548663 2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4548663
M. Wt: 346.4 g/mol
InChI Key: KBBFRHRDXBBZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.17936134 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Neurological Disorders

The compound 2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) family, has been identified as a privileged scaffold in medicinal chemistry due to its presence in various naturally occurring substances and synthetic drugs. Tetrahydroisoquinolines are noted for their neuroprotective properties and potential benefits in treating neurological disorders, such as Parkinson's disease and depression. The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative within the THIQ family, exhibits neuroprotective, antiaddictive, and antidepressant-like activity in animal models, suggesting a complex mechanism of action involving monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).

Anticancer Potential

The anticancer applications of tetrahydroisoquinoline derivatives, including compounds related to this compound, have been extensively researched. Trabectedin, a marine-derived tetrahydroisoquinoline alkaloid, has received FDA approval for treating soft tissue sarcomas. Its unique mechanism of action involves binding to the minor groove of DNA, interfering with transcription factors, DNA repair pathways, and the tumor microenvironment, highlighting the anticancer drug discovery potential of THIQ derivatives (D’Incalci & Galmarini, 2010).

Enzymatic and Chemical Synthesis

The synthesis and functionalization of tetrahydroisoquinoline compounds, including this compound, leverage various catalytic and synthetic methods. Radical cyclizations are a pivotal strategy for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. This methodology allows for precise control over the regiochemistry of cyclizations, enabling the synthesis of a wide array of structurally diverse tetrahydroisoquinoline derivatives with potential pharmacological applications (Ishibashi & Tamura, 2004).

Pharmacokinetics and Drug Development

The development of tetrahydroisoquinoline-based drugs, including this compound, requires an understanding of their pharmacokinetics and metabolism. Studies on compounds such as nomifensine, an antidepressant belonging to the tetrahydroisoquinoline class, offer insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. Such knowledge is crucial for optimizing the therapeutic efficacy and safety profiles of tetrahydroisoquinoline-based medications (Brogden et al., 2012).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-phenyl-5-propyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-8-19-20(22-23-25(19)18-11-4-3-5-12-18)21(26)24-14-13-16-9-6-7-10-17(16)15-24/h3-7,9-12H,2,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBFRHRDXBBZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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2-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.